molecular formula C19H23N3O3 B4883631 N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine

N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine

Cat. No.: B4883631
M. Wt: 341.4 g/mol
InChI Key: JZIHEZGANFAHOX-UHFFFAOYSA-N
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Description

N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a trimethoxyphenyl group and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine typically involves multiple steps. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of heterocyclic nuclei . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur with halogenating agents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives.

Scientific Research Applications

N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-6-8-22(9-7-2)13-15-12-20-21-18(15)14-10-16(23-3)19(25-5)17(11-14)24-4/h1,7,10-12H,2,8-9,13H2,3-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIHEZGANFAHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)CN(CC=C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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